molecular formula C18H10Cl3N3 B2673827 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile CAS No. 338794-12-0

2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile

Cat. No. B2673827
CAS RN: 338794-12-0
M. Wt: 374.65
InChI Key: ICUFSVGAPXTSBB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile is a chemical compound with the linear formula C18H10Cl3N3 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of a similar compound, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been reported. This compound was synthesized by the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques. The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .


Chemical Reactions Analysis

The chemical reactivity of the compound was evaluated at DFT/B3LYP/6-31 + (d) level of theory. Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound was evaluated from natural bond orbital (NBO) analysis .

Scientific Research Applications

Organic Synthesis and Protodeboronation

Mechanism of Action

The compound has been studied for its potential as a SARS-CoV-2 agent. In silico molecular docking against SARS-CoV-2 receptors revealed that the compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3/c19-11-3-1-10(2-4-11)14-8-17(24-18(23)15(14)9-22)13-6-5-12(20)7-16(13)21/h1-8H,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUFSVGAPXTSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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